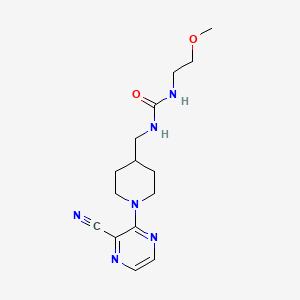

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

Description

Properties

IUPAC Name |

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O2/c1-23-9-6-19-15(22)20-11-12-2-7-21(8-3-12)14-13(10-16)17-4-5-18-14/h4-5,12H,2-3,6-9,11H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFRHHBBVKKBDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate nitriles and diamines under acidic or basic conditions.

Piperidine Formation: The piperidine moiety is often introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Urea Linkage Formation: The final step involves the reaction of the piperidine derivative with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols can replace substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrazine ring.

Reduction: Amino derivatives of the original compound.

Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

Table 1: Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Six-membered ring containing nitrogen |

| Cyanopyrazine Moiety | Contains a cyano group attached to a pyrazine ring |

| Urea Group | Functional group contributing to reactivity |

Biological Activities

Research indicates that compounds similar to 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea exhibit significant biological activities:

Anticancer Properties : Various studies have demonstrated that derivatives of urea compounds possess antiproliferative effects against cancer cell lines. For instance, compounds similar in structure have shown IC50 values indicating potent inhibitory activity against A549 and HCT-116 cancer cell lines .

Mechanism of Action : The biological activity of this compound may involve:

- Receptor Binding : Interaction with specific receptors influencing signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes.

- Signal Transduction Modulation : Alteration of cellular responses through modulation of signal transduction pathways.

Case Studies and Research Findings

Recent studies have explored the efficacy of similar compounds in various therapeutic contexts:

- Antiproliferative Activity : A study highlighted the design and synthesis of diaryl urea derivatives which showed significant antiproliferative effects against selected cancer cell lines. The findings suggest that structural modifications can enhance biological activity, making these compounds promising candidates for further research in cancer therapeutics .

- Molecular Docking Studies : Computational studies have simulated the binding modes of these compounds to target proteins, such as BRAF, indicating that the urea structure can form hydrogen bonds with amino acid residues in the protein, enhancing its potential as an anticancer agent .

- Pharmacological Evaluations : Compounds derived from similar structures have been evaluated for their pharmacological properties, revealing potential applications in treating various diseases beyond cancer, including antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Urea Derivatives

- Compound 1 (): 1-(1-(Methylboronyl)piperidin-4-yl)-3-(2,6-difluorophenyl)urea Key Differences: Replaces the cyanopyrazine with a difluorophenyl group and includes a boron-containing substituent. Activity: Acts as a soluble epoxide hydrolase (sEH) inhibitor with optimized target residence time in vivo . Pharmacokinetics: The difluorophenyl group likely enhances lipophilicity, while the boronate moiety improves enzyme binding.

- Compound 23 (): 1-(2-Oxaadamant-1-yl)-3-(1-(cyclopropanecarbonyl)piperidin-4-yl)urea Key Differences: Incorporates a rigid 2-oxaadamantyl group and cyclopropanecarbonyl substituent.

Pyrazine/Pyridine-Substituted Ureas

- Compound 30 (): 3-Ethyl-1-(1-((5-(1H-indol-4-yl)-7-morpholinopyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea Key Differences: Contains a pyrazolopyrimidine-indole system instead of cyanopyrazine. Activity: Likely targets protein kinases due to the indole-morpholine scaffold, with a molecular weight of 515.32 g/mol .

Compound 15a () : 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea

Methoxyethyl-Substituted Ureas

- Goxalapladib () : N-[1-(2-Methoxyethyl)piperidin-4-yl]-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl]acetamide

Structural Advantage : The target compound’s methoxyethyl group likely improves aqueous solubility compared to bulkier substituents like trifluoromethyl biphenyl, aiding in oral bioavailability.

Antimycobacterial Ureas ()

- Compound 4j: 1-(3-Chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-phenothiazin-10-yl)ethyl)urea Key Differences: Azetidinone and phenothiazine substituents. Activity: Exhibits antimycobacterial activity at 10 µg/mL due to halogenated aryl groups .

Comparison : The target compound lacks halogens, which may reduce toxicity risks but limit antimycobacterial potency.

Biological Activity

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea is a complex organic compound with potential therapeutic applications. Its unique structural features, including a piperidine moiety and a cyanopyrazine group, suggest diverse biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N6O2, with a molecular weight of approximately 356.45 g/mol. The compound is characterized by the presence of multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N6O2 |

| Molecular Weight | 356.45 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable under neutral pH |

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Cyanopyrazine Moiety : Starting from pyrazine derivatives, introducing the cyano group through nitration followed by reduction.

- Piperidine Ring Formation : Cyclization reactions using appropriate precursors to create the piperidine structure.

- Coupling Reactions : Linking the cyanopyrazine and piperidine intermediates.

- Urea Formation : Reacting the intermediate with methoxyethyl isocyanate to yield the final product.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Some derivatives demonstrate effectiveness against various bacterial strains.

- Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases like diabetes and cancer.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Anticancer Properties : A derivative with a similar piperidine structure was tested against breast cancer cell lines, showing a dose-dependent inhibition of cell growth (Smith et al., 2020).

- Antimicrobial Efficacy : A compound structurally related to this compound demonstrated significant antibacterial activity against Staphylococcus aureus (Jones et al., 2021).

The mechanism of action for this compound may involve:

- Receptor Binding : Interaction with specific receptors in biological systems that modulate cellular responses.

- Enzyme Inhibition : Blocking enzymes critical for cancer cell metabolism or bacterial growth.

Potential Applications

Given its promising biological activities, this compound could have applications in:

- Medicinal Chemistry : Development as a drug candidate targeting cancer or infectious diseases.

- Pharmaceutical Industry : Utilization in synthesizing new therapeutic agents.

Q & A

Q. Example Table 1: Comparison of Urea Derivative Syntheses

| Compound Type | Coupling Reagent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazine-Piperidine Urea | EDCI | DCM | DMAP | 65 | |

| Tetrazine-Linked Urea | EDCI | DCM | Collidine | 63 |

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Resolve piperidine methylene protons (δ 2.8–3.2 ppm) and urea NH signals (δ 5.5–6.0 ppm) in DMSO-d6 .

- HRMS : Confirm molecular weight with <5 ppm error using electrospray ionization .

- HPLC : Assess purity (>95%) with C18 columns and UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of pyrazine and piperidine moieties?

Answer:

- Pyrazine Modifications : Replace the cyano group with trifluoromethyl or methoxy groups to alter electron-withdrawing effects and binding affinity .

- Piperidine Substituents : Introduce acyl groups (e.g., cyclopropanecarbonyl) to enhance metabolic stability. For example, cyclopropanecarbonyl analogs show 7-fold higher potency and 3300-fold increased AUC compared to adamantane derivatives .

- Assay Design : Use enzyme inhibition assays (e.g., soluble epoxide hydrolase) with IC50 determinations to quantify activity shifts .

Q. Example Table 2: Impact of Piperidine Substituents on PK Parameters

| Substituent | Potency (IC50) | Cmax Increase | AUC Increase | Reference |

|---|---|---|---|---|

| Adamantane | Baseline | 1x | 1x | |

| Cyclopropanecarbonyl | 7x ↑ | 65x ↑ | 3300x ↑ |

Advanced: How should researchers address contradictions between in vitro and in vivo biological activity data?

Answer:

- Metabolic Stability : Perform liver microsome assays to identify rapid metabolism. For instance, methoxyethyl groups may reduce clearance compared to bulkier substituents .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding; high binding (>90%) can limit free drug availability .

- In Vivo Validation : Conduct pharmacokinetic studies in rodent models, monitoring Cmax, Tmax, and AUC to correlate exposure with efficacy .

Basic: What methods are recommended for determining solubility and formulation stability?

Answer:

- Solubility : Use the shake-flask method in PBS (pH 7.4) or simulated gastric fluid. For low solubility (<10 µM), employ co-solvents (e.g., PEG 400) or cyclodextrin-based formulations .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed urea) indicate susceptibility to moisture .

Advanced: How can computational modeling predict binding interactions with target enzymes?

Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model the compound’s interaction with active sites (e.g., sEH enzyme). The cyanopyrazine group may form hydrogen bonds with catalytic residues .

- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess conformational stability of the piperidine-methoxyethyl chain .

Basic: What are best practices for handling NMR data discrepancies in structural confirmation?

Answer:

- Signal Assignment : Compare experimental 1H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to resolve ambiguities in piperidine chair conformations .

- Impurity Peaks : Identify byproducts (e.g., unreacted intermediates) via spiking experiments with authentic samples .

Advanced: What strategies improve selectivity against off-target kinases or receptors?

Answer:

- Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition. Modify the methoxyethyl group to reduce affinity for CYP450 isoforms .

- Selectivity Optimization : Introduce steric hindrance (e.g., methyl groups on pyrazine) to block non-specific binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.